An In-Depth Technical Guide to (3-Fluoro-2-formylphenyl)boronic Acid: A Keystone Building Block in Modern Synthesis
An In-Depth Technical Guide to (3-Fluoro-2-formylphenyl)boronic Acid: A Keystone Building Block in Modern Synthesis
Introduction: In the landscape of modern organic chemistry and drug discovery, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids stand out as exceptionally versatile reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of (3-Fluoro-2-formylphenyl)boronic acid (CAS No. 871126-15-7), a trifunctional reagent whose unique substitution pattern offers a confluence of reactivity and strategic potential for researchers, chemists, and drug development professionals.
Initially, this guide was intended to focus on (3-Fluoro-2-formyl-4-methylphenyl)boronic acid. However, a comprehensive search of chemical databases and scientific literature revealed a lack of accessible information and a confirmed CAS number for this specific compound. Consequently, this guide has been pivoted to focus on the closely related and well-documented isomer, (3-Fluoro-2-formylphenyl)boronic acid, which shares the key ortho-formyl and fluoro functionalities critical for its diverse applications.
This compound is not merely another boronic acid; it is a carefully orchestrated arrangement of three key functional groups on a phenyl ring: the boronic acid, a reactive handle for carbon-carbon bond formation; a fluorine atom, a bioisostere often employed to enhance metabolic stability and binding affinity in drug candidates; and a formyl group, a versatile electrophilic site for a myriad of subsequent transformations.[1][2][3] This unique combination makes it an invaluable asset in the synthesis of targeted therapies, particularly in oncology, as well as in the development of advanced materials.[1][3]
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any laboratory setting.
| Property | Value | Reference |
| CAS Number | 871126-15-7 | [4] |
| Molecular Formula | C₇H₆BFO₃ | [5] |
| Molecular Weight | 167.93 g/mol | [5] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 123-127 °C | [3] |
| Purity | ≥95% | [4] |
| Solubility | Slightly soluble in water. | N/A |
| Storage | Store at 2-8 °C under an inert atmosphere. Light sensitive. | N/A |
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. For (3-Fluoro-2-formylphenyl)boronic acid, a common route would start from 2-bromo-6-fluorobenzaldehyde.
General Synthetic Pathway
The synthesis of fluoro-substituted 2-formylphenylboronic acids has been described in the literature, generally following a metal-halogen exchange followed by borylation.
Diagram: General Synthesis of (3-Fluoro-2-formylphenyl)boronic acid
Caption: Generalized synthetic route to (3-Fluoro-2-formylphenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: The following is a representative, generalized protocol based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[6]
-
Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Metal-Halogen Exchange: Slowly add n-butyllithium (or a suitable Grignard reagent) to a solution of 2-bromo-6-fluorobenzaldehyde in anhydrous THF, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours.
-
Borylation: To the resulting aryllithium or arylmagnesium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization. While specific solvents for this compound are not widely reported, a common technique for arylboronic acids involves dissolving the crude solid in a minimal amount of a hot solvent (like ethanol or an ethyl acetate/hexane mixture) and allowing it to cool slowly to induce crystallization.[6][7] Alternatively, forming a salt by treating the crude product with a base, followed by extraction and re-acidification can be an effective purification method.[8][9]
Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. A study by Dąbrowski et al. (2014) synthesized and characterized four isomers of fluoro-2-formylphenylboronic acid, including the 3-fluoro isomer. Their work provides a basis for the expected spectroscopic data.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm), and distinct aromatic protons with splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and aromatic carbons, with C-F couplings observable for carbons near the fluorine substituent.
-
¹⁹F NMR: This technique is crucial for confirming the presence and position of the fluorine atom.
-
Mass Spectrometry: To confirm the molecular weight of 167.93 g/mol .
A notable characteristic of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with the cyclic 1,3-dihydro-1,3-dihydroxybenzo[c][1][2]oxaborole form, which can be observed in solution.[2][5][10]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount utility of (3-Fluoro-2-formylphenyl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl and substituted styrene scaffolds.[11][12]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Practical Considerations and a Representative Protocol
The success of a Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[13][14]
-
Base: A base is crucial for the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[15]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Setup: In a reaction vessel, combine (3-Fluoro-2-formylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: The resulting biaryl product can be purified using flash column chromatography on silica gel.
The presence of the formyl group on the boronic acid provides a synthetic handle for post-coupling modifications, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, further expanding the molecular diversity achievable from a single coupling product.
Applications in Drug Discovery and Medicinal Chemistry
(3-Fluoro-2-formylphenyl)boronic acid is a valuable intermediate in the synthesis of novel therapeutic agents.[3] The strategic placement of its functional groups allows for the construction of complex scaffolds with desirable pharmacological properties.
-
Fluorine's Role: The fluorine atom can enhance a drug's metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can modulate the pKa of nearby functional groups and improve binding interactions with biological targets.[1]
-
Boronic Acid's Versatility: Beyond its role in coupling reactions, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[16][17] It can form reversible covalent bonds with serine or threonine residues in enzyme active sites.
-
Formyl Group as a Synthetic Linchpin: The aldehyde allows for the introduction of various pharmacophoric groups through reactions like reductive amination or the formation of heterocyclic rings, such as quinazolines.[2]
A notable example is its use as a key building block in the synthesis of Navoximod, an IDO1 inhibitor investigated for cancer immunotherapy.[2]
Safety and Handling
(3-Fluoro-2-formylphenyl)boronic acid is classified as a corrosive substance (Skin Corrosion 1B) and can cause severe skin burns and eye damage.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C), away from incompatible materials.
Conclusion
(3-Fluoro-2-formylphenyl)boronic acid is a powerful and versatile building block for synthetic chemists. Its trifunctional nature provides a robust platform for generating molecular complexity through reliable and high-yielding transformations like the Suzuki-Miyaura coupling. The strategic incorporation of fluorine and a formyl group opens avenues for fine-tuning the physicochemical and pharmacological properties of target molecules, making it a highly sought-after reagent in the fields of drug discovery, medicinal chemistry, and materials science. As the demand for sophisticated and precisely functionalized molecules continues to grow, the importance of reagents like (3-Fluoro-2-formylphenyl)boronic acid in the synthetic chemist's toolbox is undeniable.
References
-
(3-Fluoro-2-formylphenyl)boronic acid | 871126-15-7. (n.d.). J&K Scientific. Retrieved January 20, 2026, from [Link]
-
Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 20, 2026, from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. Retrieved January 20, 2026, from [Link]
-
How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
-
(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 20, 2026, from [Link]
-
Calculated geometries of 2-formylphenylboronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Fluoro-2-formylphenylboronic acid = 95 871126-15-7 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
